molecular formula C10H7F3O2 B104563 4-(Trifluoromethyl)cinnamic acid CAS No. 16642-92-5

4-(Trifluoromethyl)cinnamic acid

Cat. No.: B104563
CAS No.: 16642-92-5
M. Wt: 216.16 g/mol
InChI Key: ANRMAUMHJREENI-ZZXKWVIFSA-N
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Description

4-(Trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H7F3O2. It is a derivative of cinnamic acid, where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by HPLC . The interactions of this compound with these biomolecules are crucial for its function in biochemical assays and research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound undergoes a single fully reversible temperature-induced phase transition at around 132/131 K (cooling/heating) . This property is crucial for its application in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)cinnamic acid can be synthesized through several methods. One common approach involves the Heck reaction, where a trifluoromethylated aryl halide reacts with an acrylate in the presence of a palladium catalyst. Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylated aryl boronic acid with an acrylate under palladium catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck or Suzuki-Miyaura coupling reactions. These methods are favored due to their high yields and scalability. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-(Trifluoromethyl)cinnamic acid can be compared with other similar compounds such as:

  • 3-(Trifluoromethyl)cinnamic acid
  • 4-Fluorocinnamic acid
  • 4-Chlorocinnamic acid
  • 4-Nitrocinnamic acid

Uniqueness:

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMAUMHJREENI-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224492
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
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Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16642-92-5, 2062-26-2
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
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Record name p-(Trifluoromethyl)cinnamic acid
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Record name 4-(Trifluoromethyl)cinnamic acid
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Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
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Record name p-(trifluoromethyl)cinnamic acid
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Record name 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E)
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Record name 4-(TRIFLUOROMETHYL)CINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 4-(Trifluoromethyl)cinnamic acid contribute to its inhibitory activity against parasitic weeds like Cuscuta campestris?

A1: Research indicates that the presence of a methyl ester group significantly enhances the inhibitory activity of this compound against Cuscuta campestris. [] This suggests that modifications to the carboxylic acid moiety can greatly influence its efficacy. Additionally, halogen substitutions on the aromatic ring, such as chlorine or bromine, also demonstrate increased activity. []

Q2: How does this compound impact the stability of colloidal quantum dot infrared photodetectors?

A2: When used as a ligand for the electron-transport layer (ETL) in colloidal quantum dot infrared photodetectors, this compound significantly improves device stability. Its strong binding to the quantum dots enhances passivation compared to weakly bound ligands like tetrabutylammonium iodide (TBAI). This leads to suppressed bias-induced ion migration within the ETL and a 50-fold increase in operating stability compared to TBAI-based devices. []

Q3: Does this compound exhibit any antifungal activity?

A3: While not extensively studied for antifungal properties, derivatives of this compound, specifically those incorporating a 1H-1,2,4-triazol-1-yl moiety, have shown promise as orally active antifungal agents. [] This suggests potential for further exploration of this compound and its analogs in antifungal drug development.

Q4: What is known about the solid-state behavior of this compound?

A4: this compound undergoes a fully reversible temperature-induced phase transition around 132 K. [] This transition involves a quadrupling of the unit cell volume and an increase in the number of molecules per unit cell from 2 to 8. This behavior is attributed to changes in the hydrogen bonding network and C–H⋯O interactions within the crystal structure. [] Additionally, the compound can undergo solid-state [2+2] photodimerization, leading to the formation of a cyclobutane ring system. This reaction disrupts the crystal structure, resulting in an amorphous product. []

Q5: Have any computational studies been conducted on this compound?

A5: While specific details are limited, research suggests that quantum chemical calculations, molecular docking studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed on this compound. [] These studies likely provide insights into its electronic structure, potential binding interactions with biological targets, and pharmacokinetic properties.

Q6: Are there any known safety concerns associated with this compound?

A6: While detailed toxicological data is not extensively available in the provided research, preliminary in vitro cytotoxicity screening on human monocytic leukemia THP-1 cells suggests that some derivatives of this compound may exhibit cytotoxicity. [] This highlights the need for further investigation into the safety profile of this compound and its analogs, especially when considering potential therapeutic applications.

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